molecular formula C8H18ClNO2 B3022364 4-(2-Methoxyethoxy)piperidine hydrochloride CAS No. 550369-96-5

4-(2-Methoxyethoxy)piperidine hydrochloride

Cat. No.: B3022364
CAS No.: 550369-96-5
M. Wt: 195.69 g/mol
InChI Key: KIHBPEJNVKMUOV-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)piperidine hydrochloride is a piperidine derivative characterized by a 2-methoxyethoxy substituent at the 4-position of the piperidine ring. The molecular formula is C₈H₁₈ClNO₂, with an average molecular weight of 219.75 g/mol (calculated).

Properties

IUPAC Name

4-(2-methoxyethoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-10-6-7-11-8-2-4-9-5-3-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBPEJNVKMUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-(2-Methoxyethoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 4-(2-Methoxyethoxy)piperidine hydrochloride can serve as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that can lead to compounds with enhanced therapeutic effects.
  • Mechanism of Action Studies : The compound's interaction with specific molecular targets may provide insights into its potential therapeutic mechanisms, especially regarding receptor binding and signal transduction pathways.

2. Organic Synthesis

  • Building Block for Complex Molecules : This compound is utilized as an intermediate in the synthesis of more complex chemical entities. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.
  • Chemical Reactions :
    • Oxidation : Can be oxidized using agents like potassium permanganate.
    • Reduction : Reduction can be performed using lithium aluminum hydride.
    • Substitution Reactions : The methoxyethoxy group can be replaced with other functional groups under appropriate conditions.

3. Biochemical Research

  • Cellular Studies : The compound is explored for its role in cellular processes and protein interactions. Its ability to penetrate cell membranes could facilitate the study of cell-penetrating peptides (CPPs), enhancing the delivery of therapeutic agents into cells.
  • Protein Labeling Probes : Structurally related piperidine derivatives have been used to create chemical probes for studying protein function and interactions, suggesting potential applications for this compound in proteomics.

Data Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-(2-Ethoxyethyl)piperidine hydrochlorideEthoxyethyl group instead of methoxyMay exhibit different pharmacological effects
3-(2-Methoxyethyl)piperidineDifferent position of methoxy groupPotentially altered biological activity
N-Methyl-4-(2-methoxyethoxy)piperidineMethyl substitution on nitrogenEnhanced lipophilicity affecting permeability
1-(2-Methoxyethoxy)-3-(piperidin-4-yl)propan-1-oneAdditional propanone groupUnique properties due to keto functionality

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-(2-Methoxyethoxy)piperidine hydrochloride with analogous piperidine derivatives:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Physicochemical Properties
4-(2-Methoxyethoxy)piperidine HCl C₈H₁₈ClNO₂ 2-Methoxyethoxy 219.75 Hydrophilic; moderate solubility (ether group)
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl Diphenylmethoxy 303.83 Lipophilic; high melting point (200–207°C)
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl C₁₄H₁₉Cl₂NO Chloro, ethylphenoxymethyl 290.20 Electron-withdrawing substituents; reactive
2-Methoxy-4-(3-piperidinyloxy)pyridine diHCl C₁₁H₁₇Cl₂N₂O₂ Methoxy, pyridine 288.17 Dihydrochloride salt; enhanced solubility
4-(4'-Nitrophenoxy)piperidine HCl C₁₁H₁₅ClN₂O₃ Nitrophenoxy 258.70 Reactive nitro group; melting point 228–229°C
Meperidine HCl (Opioid) C₁₅H₂₁NO₂•HCl Phenyl, ester 283.80 High lipophilicity; CNS activity
Key Observations:
  • Hydrophilicity: The 2-methoxyethoxy group in the target compound provides better solubility than bulky substituents (e.g., diphenylmethoxy in C₁₈H₂₁NO•HCl) but less than dihydrochloride salts (e.g., C₁₁H₁₇Cl₂N₂O₂) .
  • Pharmacological Potential: Bulky lipophilic groups (e.g., diphenylmethoxy) may enhance membrane permeability but reduce solubility, whereas hydrophilic groups balance solubility and bioavailability .

Pharmacological and Toxicological Profiles

Pharmacological Activity
  • Meperidine HCl : Demonstrates how ester and phenyl groups confer opioid receptor binding, highlighting the impact of substituents on therapeutic use .
  • Chloro-Substituted Derivatives: Compounds like C₁₄H₁₉Cl₂NO () may exhibit enhanced binding to receptors requiring electronegative interactions, such as ion channels or enzymes .

Regulatory and Environmental Considerations

  • Regulatory Status : Many compounds, including the target, lack explicit mention in international regulations (e.g., EPA, EFSA), except for basic SDS compliance (e.g., GB/T standards in China) .
  • Environmental Impact: Piperidine derivatives with halogenated substituents (e.g., chloro in C₁₄H₁₉Cl₂NO) may pose environmental risks due to persistence, though specific data are absent .

Biological Activity

4-(2-Methoxyethoxy)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a methoxyethoxy substituent. These characteristics suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, which can lead to various physiological effects. The compound's mechanism may involve:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, thereby altering metabolic pathways.
  • Receptor Modulation : The compound could interact with receptors that play critical roles in neurotransmission and other biological functions.

Biological Activities

The following table summarizes the observed biological activities of this compound:

Activity Type Observations References
AntimicrobialEffective against several bacterial strains
AntifungalInhibits growth of specific fungi
AntiviralPotential activity against HIV; requires further investigation
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties. It has been effective against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Antifungal Properties : Preliminary investigations indicate that the compound can inhibit fungal growth, which may have implications for treating fungal infections.
  • Antiviral Activity : Research into the antiviral properties of this compound has suggested potential efficacy against HIV. Experimental setups have included measuring cytotoxicity through MTT assays, indicating that the compound may affect viral replication .
  • Cytotoxicity in Cancer Research : The compound has been evaluated for its cytotoxic effects on human cancer cell lines. Results indicated that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Q & A

Q. How can researchers validate synthetic pathways for piperidine derivatives using green chemistry principles?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate.
  • Catalysis : Employ biocatalysts (enzymes) or heterogeneous catalysts to reduce waste.
  • Atom Economy : Design routes with minimal protecting groups and step counts, analyzed via E-factor calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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